Cas no 79389-37-0 ((1R,2S)-2-methylcyclohexan-1-amine)

(1R,2S)-2-Methylcyclohexan-1-amine is a chiral amine compound characterized by its stereospecific (1R,2S) configuration. This cyclohexyl derivative is commonly employed as a versatile building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its rigid cyclohexane backbone and stereocenter enhance its utility in chiral resolution and as a ligand or catalyst in enantioselective reactions. The compound's stability and well-defined stereochemistry make it valuable for applications requiring precise molecular control. It is typically handled under inert conditions due to its amine functionality, ensuring optimal reactivity and purity in synthetic workflows.
(1R,2S)-2-methylcyclohexan-1-amine structure
79389-37-0 structure
Product Name:(1R,2S)-2-methylcyclohexan-1-amine
CAS No:79389-37-0
MF:C7H15N
MW:113.200701951981
MDL:MFCD18914324
CID:2181774
PubChem ID:638182
Update Time:2025-06-15

(1R,2S)-2-methylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R,2s)-2-methyl-cyclohexylamine
    • (1R,2S)-2-methylcyclohexanamine
    • (1S,2R)-2-methylcyclohexanamine
    • cis-2-Methylcyclohexylamin
    • cis-2-Methyl-cyclohexylamin
    • cis-2-methyl-cyclohexylamine
    • (1R,2S)-2-methylcyclohexan-1-amine
    • (1R,2S)-2-Methylcyclohexanamine (ACI)
    • Cyclohexanamine, 2-methyl-, (1R-cis)- (9CI)
    • (1R,2S)-2-Methylcyclohexylamine
    • SCHEMBL896134
    • 2-Methylcyclohexylamine, (1R,2S)-
    • MFCD18914324
    • EN300-6492337
    • cyclohexane, cis-1-amino-2-methyl-
    • 08OZI4NZZ2
    • AKOS006285029
    • DB-002971
    • starbld0019577
    • cis-2-methylcyclohexylamine
    • Cyclohexanamine,2-methyl-, (1R,2S)-rel-
    • FD10501
    • DB-278462
    • Cyclohexanamine, 2-methyl-, (1R-cis)-
    • 79389-37-0
    • UNII-08OZI4NZZ2
    • Q27236421
    • 2164-19-4
    • 2-Methylcyclohexylamine, cis-(+)-
    • Cyclohexanamine, 2-methyl-, (1R,2S)-
    • CS-0058232
    • Cis-2-methylcyclohexanamine
    • MDL: MFCD18914324
    • Inchi: 1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
    • InChI Key: FEUISMYEFPANSS-NKWVEPMBSA-N
    • SMILES: C[C@H]1CCCC[C@H]1N

Computed Properties

  • Exact Mass: 113.12000
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.844±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 234-235 ºC
  • Boiling Point: 148.8±8.0 ºC (760 Torr),
  • Flash Point: 21.7±0.0 ºC,
  • Solubility: Slightly soluble (10 g/l) (25 º C),
  • PSA: 26.02000
  • LogP: 2.22410

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(1R,2S)-2-methylcyclohexan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate monohydrate Solvents: Water ;  48 h, pH 8, 30 °C
Reference
ω-Transaminases for the amination of functionalised cyclic ketones
Richter, N.; Simon, R. C.; Lechner, H.; Kroutil, W.; Ward, J. M.; et al, Organic & Biomolecular Chemistry, 2015, 13(33), 8843-8851

(1R,2S)-2-methylcyclohexan-1-amine Raw materials

(1R,2S)-2-methylcyclohexan-1-amine Preparation Products

(1R,2S)-2-methylcyclohexan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:79389-37-0)(1R,2S)-2-methylcyclohexan-1-amine
Order Number:A864871
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):526.0
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Additional information on (1R,2S)-2-methylcyclohexan-1-amine

Recent Advances in the Application of (1R,2S)-2-methylcyclohexan-1-amine (CAS: 79389-37-0) in Chemical Biology and Pharmaceutical Research

The compound (1R,2S)-2-methylcyclohexan-1-amine (CAS: 79389-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique stereochemical properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this chiral amine, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies have highlighted its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) targeting compounds and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1R,2S)-2-methylcyclohexan-1-amine using a novel enzymatic resolution approach, achieving >99% enantiomeric excess. This breakthrough in synthesis methodology addresses previous challenges in obtaining the compound in high optical purity, which is critical for its application in chiral drug development. The study further revealed that the (1R,2S) configuration shows remarkable selectivity in binding to certain G-protein coupled receptors (GPCRs), suggesting potential applications in neurological disorder treatments.

In pharmacological investigations, researchers have explored the compound's activity as a building block for novel sigma-1 receptor ligands. A recent patent application (WO2023051234) describes derivatives of (1R,2S)-2-methylcyclohexan-1-amine that exhibit potent neuroprotective effects in in vitro models of neurodegenerative diseases. These findings are particularly relevant given the increasing focus on sigma receptors as targets for Alzheimer's and Parkinson's disease therapies. The structural rigidity imparted by the cyclohexane ring appears to confer favorable pharmacokinetic properties to these derivatives.

From a chemical biology perspective, (1R,2S)-2-methylcyclohexan-1-amine has shown promise as a chiral auxiliary in asymmetric synthesis. A 2024 study in ACS Catalysis reported its successful application in the enantioselective synthesis of β-amino acids, achieving excellent diastereoselectivity (dr >20:1). The researchers attribute this performance to the compound's ability to induce facial selectivity in imine addition reactions, opening new avenues for the synthesis of complex chiral molecules with pharmaceutical relevance.

Ongoing clinical investigations are exploring the safety profile of (1R,2S)-2-methylcyclohexan-1-amine derivatives. Preliminary results from Phase I trials (NCT05678921) indicate good tolerability of the lead compound at therapeutic doses, with no significant adverse effects reported. These findings support further development of this chemical scaffold for CNS-targeted therapeutics. The compound's metabolic stability, as demonstrated in recent in vitro ADME studies, suggests potential advantages over existing aminocyclohexane derivatives in terms of drug-like properties.

Looking forward, the unique stereochemistry and versatile reactivity of (1R,2S)-2-methylcyclohexan-1-amine position it as a valuable tool in medicinal chemistry. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a scaffold for allosteric modulators of ion channels. The compound's CAS number (79389-37-0) has become increasingly prominent in recent chemical literature, reflecting its growing importance in pharmaceutical research and development.

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Amadis Chemical Company Limited
(CAS:79389-37-0)(1R,2S)-2-methylcyclohexan-1-amine
A864871
Purity:99%
Quantity:1g
Price ($):526.0
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